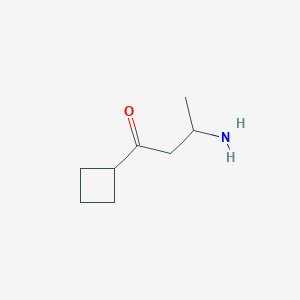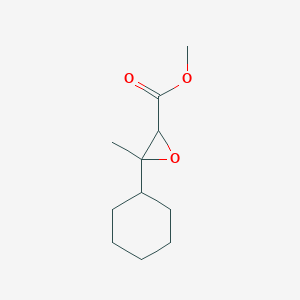
4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine is a synthetic organic compound that belongs to the class of cyclohexylamines. These compounds are characterized by a cyclohexane ring substituted with an amine group and other functional groups. This particular compound features a 2-methylbutan-2-yl group and a prop-2-yn-1-yl group attached to the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One possible route could be:
Formation of the cyclohexane ring: Starting from a suitable precursor, such as cyclohexanone, the cyclohexane ring can be formed through hydrogenation.
Introduction of the amine group: The amine group can be introduced via reductive amination using an appropriate amine source and reducing agent.
Addition of the 2-methylbutan-2-yl group: This can be achieved through alkylation reactions using 2-methylbutan-2-yl halide.
Addition of the prop-2-yn-1-yl group: This can be done through a nucleophilic substitution reaction using prop-2-yn-1-yl halide.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical properties, such as acting as a ligand for certain receptors.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine would depend on its specific interactions with molecular targets. Generally, amines can act as bases or nucleophiles, participating in various biochemical pathways. The compound might interact with enzymes, receptors, or other proteins, influencing their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexane ring and an amine group.
N-Methylcyclohexylamine: Similar structure but with a methyl group attached to the nitrogen atom.
N,N-Dimethylcyclohexylamine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine is unique due to the presence of both a 2-methylbutan-2-yl group and a prop-2-yn-1-yl group on the cyclohexane ring. These functional groups can impart distinct chemical and biological properties, making the compound valuable for specific applications.
Propriétés
Formule moléculaire |
C14H25N |
|---|---|
Poids moléculaire |
207.35 g/mol |
Nom IUPAC |
4-(2-methylbutan-2-yl)-1-prop-2-ynylcyclohexan-1-amine |
InChI |
InChI=1S/C14H25N/c1-5-9-14(15)10-7-12(8-11-14)13(3,4)6-2/h1,12H,6-11,15H2,2-4H3 |
Clé InChI |
ZJNBHSMNGYPFEH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCC(CC1)(CC#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


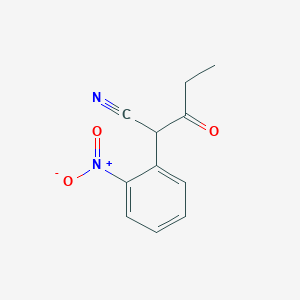
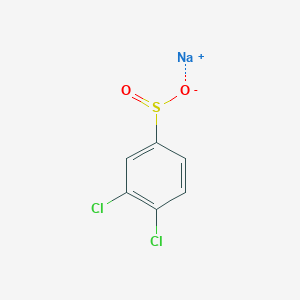
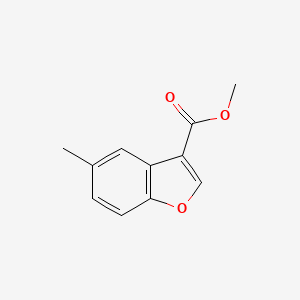

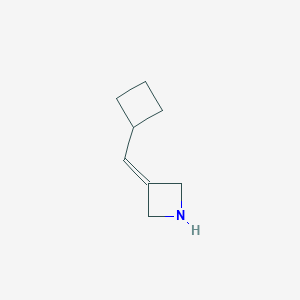
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
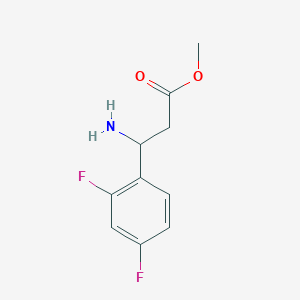
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
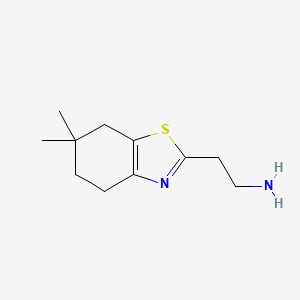
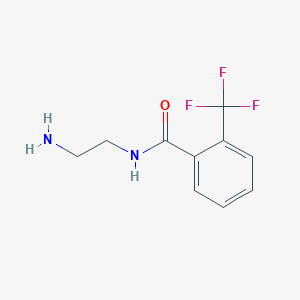
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
